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Compound of Interest

6-Methyl-3-oxo-2,3-
Compound Name: dihydropyridazine-4-carboxylic
acid
Cat. No.: B1593315
\ v

An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-3-0xo0-2,3-
dihydropyridazine-4-carboxylic Acid

This guide provides a comprehensive, field-proven methodology for the definitive structure
elucidation of 6-Methyl-3-o0xo0-2,3-dihydropyridazine-4-carboxylic acid. Designed for
researchers, scientists, and drug development professionals, this document moves beyond
simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-
validating and robust analytical workflow. The pyridazinone core is a privileged scaffold in
medicinal chemistry and agrochemicals, appearing in compounds with a wide array of
biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2]
[3][4] Therefore, unambiguous characterization of novel derivatives like the title compound is a
critical step in discovery and development.

The Analytical Mandate: Confirming the Molecular
Architecture

The primary objective is to verify the molecular structure of 6-Methyl-3-oxo0-2,3-
dihydropyridazine-4-carboxylic acid, whose basic properties are outlined below. Our
analytical strategy is predicated on a multi-technique approach, where each analysis provides
orthogonal data that, when combined, builds an unassailable case for the final structure.
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Table 1: Core Molecular Properties

Property Value Source
Molecular Formula CeHeN203 [5][6]
Molecular Weight 154.12 g/mol [5]

CAS Number 74557-73-6 [5][6]

| INChlKey | MHYFUPKDKSSFRZ-UHFFFAOYSA-N |[7] |

The proposed structure, with atom numbering for spectroscopic assignment, is presented
below. This numbering will be used consistently throughout this guide.

Caption: Proposed structure of 6-Methyl-3-oxo0-2,3-dihydropyridazine-4-carboxylic acid.

The Logic of Elucidation: A Self-Validating Workflow

A robust structure elucidation is not a linear process but an interconnected system of checks
and balances. We will employ a workflow that begins with broad functional group identification
(Infrared Spectroscopy), proceeds to detailed atomic connectivity (Nuclear Magnetic
Resonance), and is finalized by absolute mass confirmation (Mass Spectrometry).

Caption: The integrated workflow for structure elucidation.

Part 1: Infrared (IR) Spectroscopy — The Functional
Group Fingerprint

Expertise & Causality: IR spectroscopy is our first analytical checkpoint. Its power lies in its
ability to quickly confirm the presence or absence of key functional groups by detecting their
characteristic vibrational frequencies. For our target molecule, we have several critical
functionalities: a carboxylic acid (which presents as a very broad O-H stretch and a C=0
stretch), a cyclic amide, or "lactam™ (N-H stretch and a distinct C=0 stretch), and the C=C
double bond of the pyridazine ring. The presence of all these bands provides strong initial
evidence that our synthesis was successful. The absence of peaks corresponding to starting
materials would likewise confirm successful purification.
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Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

o Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly
onto the ATR crystal (typically diamond or germanium).

e Acquisition: Apply pressure using the anvil to ensure good contact between the sample and
the crystal.

o Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of
4000-400 cm~1 with a resolution of 4 cm~1,

e Background Correction: A background spectrum of the clean, empty ATR crystal must be run
immediately prior to the sample and automatically subtracted.

o Data Processing: Perform baseline correction if necessary.

Data Presentation: Expected IR Absorption Bands

Table 2: Characteristic IR Frequencies

Wavenumber ] ] . Expected
Functional Group Vibration Type
(cm™) Appearance

Very broad, often

3300-2500 Carboxylic Acid O-H Stretch obscuring C-H
peaks

~3200 Lactam (Amide) N-H Stretch Medium to sharp peak

~1720-1700 Carboxylic Acid C=0 Stretch Strong, sharp peak

~1680-1650 Lactam (Amide) C=0 Stretch (Amide I)  Strong, sharp peak

~1650-1600 Alkene C=C Stretch Medium intensity peak

~1550 | Lactam (Amide) | N-H Bend (Amide Il) | Medium intensity peak |

The observation of two distinct carbonyl peaks is a crucial diagnostic feature, helping to
differentiate the carboxylic acid and lactam environments.[8][9]
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Part 2: Nuclear Magnetic Resonance (NMR) -
Mapping the Atomic Skeleton

Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing
unambiguous information about the chemical environment, connectivity, and number of protons
and carbons in a molecule. For this specific structure, *H NMR will confirm the number and type
of protons (methyl, vinyl, NH, OH), while 33C NMR will confirm the six unique carbon
environments. The use of a solvent like DMSO-ds is critical, as its ability to form hydrogen
bonds allows for the observation of the exchangeable protons from the N-H and O-H groups.

'H NMR Analysis

Protocol: *H NMR Spectroscopy (400 MHz)

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated
dimethyl sulfoxide (DMSO-ds).

e |nstrumentation: Transfer the solution to a 5 mm NMR tube.

e Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle,
an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are
sufficient for a high signal-to-noise ratio.

o Referencing: The spectrum is referenced to the residual solvent peak of DMSO-ds at 6 2.50
ppm.

Data Presentation: Predicted *H NMR Signals (in DMSO-de)

Table 3: Predicted *H NMR Data
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Chemical
Label Shift (9, Multiplicity Integration Assignment Rationale

ppm)

Highly
deshielded
. acidic
Broad Carboxylic
H_OH ~13.0 . 1H . proton,
Singlet Acid (OH)
broad due
to

exchange.

Deshielded
amide proton,
broad due to
H_N1 ~9.0-11.0 Broad Singlet 1H Lactam (NH) exchange
and
quadrupolar

nitrogen.

Proton on an

] electron-
) Vinyl Proton o
H_C5 ~7.5-8.0 Singlet 1H (.CH) deficient
- heterocyclic

ring.

| H_C8| ~2.3| Singlet | 3H | Methyl (-CHs) | Aliphatic protons attached to a C=C double bond. |

The simplicity of the spectrum—four singlets—is a powerful piece of evidence. The absence of
any complex splitting patterns (doublets, triplets, etc.) confirms the isolated nature of each
proton group, perfectly matching the proposed structure.

3C NMR Analysis

Protocol: 13C NMR Spectroscopy (101 MHz)

e Sample & Instrument: The same sample prepared for 1H NMR is used.
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e Acquisition: A standard proton-decoupled 13C experiment is run. A larger number of scans
(~1024 or more) is typically required due to the low natural abundance of 13C. A relaxation
delay of 2-5 seconds is used.

o Referencing: The spectrum is referenced to the central peak of the DMSO-des septet at o
39.52 ppm.

Data Presentation: Predicted 3C NMR Signals (in DMSO-ds)

Table 4: Predicted 3C NMR Data

Chemical Shift (5, . .
Label Assighment Rationale

ppm)

Typical chemical

Carboxylic Acid shift for a
Cc7 ~165 . .
Carbonyl carboxylic acid
C=0.
Typical chemical shift
C3 ~160 Lactam Carbonyl for an amide/lactam
C=0.
sp2 carbon attached to
C6 ~145 Quaternary C=C nitrogen and the
methyl group.
sp? carbon attached to
Cc4 ~135 Quaternary C=C ) )
the carboxylic acid.
] sp? carbon attached to
C5 ~125 Tertiary C=C-H

a proton.

| C8 | ~18 | Methyl Carbon | Typical chemical shift for an aliphatic methyl group. |

The observation of exactly six distinct carbon signals, with two in the carbonyl region and three
in the sp? region, strongly corroborates the proposed molecular formula and skeleton. Further
confirmation with 2D NMR experiments like HSQC and HMBC would definitively link the proton
and carbon signals, providing the highest level of confidence.
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Part 3: Mass Spectrometry (MS) — The Molecular
Weight Verdict

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the
precise molecular weight of the compound and its fragmentation pattern, which acts as a
structural fingerprint. For our target, high-resolution mass spectrometry (HRMS) will be used to
confirm the elemental composition (CeHsN203) by matching the measured mass to the
theoretical mass with high precision (typically < 5 ppm error). The fragmentation pattern under
electron ionization (El) can reveal stable fragments that are logical losses from the parent
structure.

Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

e Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow
rate (e.g., 5-10 pL/min).

« lonization: ESI is run in both positive and negative ion modes to detect the protonated
molecule [M+H]* and the deprotonated molecule [M-H]~, respectively.

o Mass Analysis: The ions are analyzed using a high-resolution mass analyzer such as a Time-
of-Flight (TOF) or Orbitrap instrument.

o Data Analysis: The exact mass of the molecular ion is measured and compared to the
theoretical mass calculated for the formula CeHsN20s.

Data Presentation: Expected Mass Spectrometry Data

Table 5: Predicted HRMS and Fragmentation Data
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m/z (Daltons) lon Rationale
Protonated molecular ion,
155.0451 (Calculated) [CeH7N203]*
[M+H]*
Deprotonated molecular ion,
153.0306 (Calculated) [CeHsN203]~
[M-H]~
Loss of water from the
137 [M-H20]* . .
carboxylic acid
Decarboxylation of the
110 [M-CO2]*

molecular ion

| 109 | [M-COOH]* | Loss of the entire carboxylic acid group |

Confirming the exact mass to within 5 ppm of the calculated value for CeHsN20s3 provides
definitive proof of the molecular formula.[10] The observed fragmentation pattern, particularly
the loss of the carboxylic acid moiety, serves as strong corroborating evidence for the proposed
structure.[11]

Conclusion: A Triad of Evidence

The structure of 6-Methyl-3-0x0-2,3-dihydropyridazine-4-carboxylic acid is elucidated with
high confidence through the synergistic application of three core analytical techniques.

» IR Spectroscopy confirmed the presence of the essential carboxylic acid, lactam, and alkene

functional groups.

* NMR Spectroscopy (*H and *3C) provided an unambiguous map of the molecular skeleton,
confirming the four distinct proton environments and six unique carbon atoms, consistent
with the proposed connectivity.

o Mass Spectrometry verified the exact molecular formula (CeHsN20s3) through high-resolution
mass measurement and showed logical fragmentation patterns.

Each technique provides a layer of evidence that validates the data from the others, creating a
self-consistent and trustworthy conclusion. While X-ray crystallography would provide the
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absolute "gold standard" proof, the comprehensive spectroscopic data presented here is widely
accepted in the scientific community as definitive structural confirmation.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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